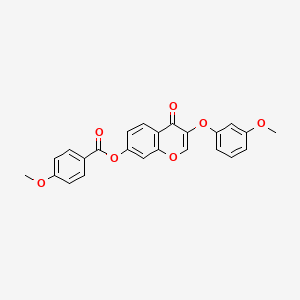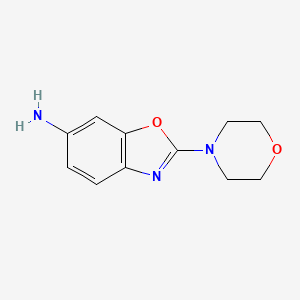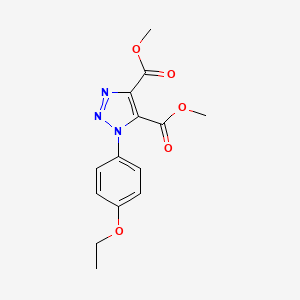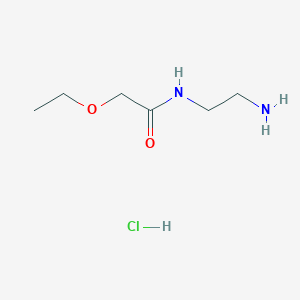
2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole" is a sulfone derivative that contains a 1,3,4-oxadiazole moiety, which is a five-membered heterocyclic compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. The presence of the 1,3,4-oxadiazole ring is significant in medicinal chemistry due to its biological activities, and it is often incorporated into compounds aiming to develop new drugs or agrochemicals.
Synthesis Analysis
The synthesis of sulfone derivatives containing the 1,3,4-oxadiazole moiety involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride and ethyl isonipecotate, which are converted through a series of reactions to yield the desired sulfone compounds with the 1,3,4-oxadiazole ring . The synthesis process includes the formation of intermediates such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further transformed into the target compounds. The structures of these compounds are confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry .
Molecular Structure Analysis
The molecular structure of sulfone derivatives is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further linked to the 1,3,4-oxadiazole ring. The difluorophenyl group adds to the complexity of the molecule, potentially affecting its electronic distribution and overall molecular conformation. The precise structure is determined using (1)H and (13)C NMR, which provides insights into the arrangement of atoms and the chemical environment within the molecule .
Chemical Reactions Analysis
The chemical reactivity of the sulfone derivatives containing the 1,3,4-oxadiazole moiety is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including cycloaddition reactions, which are useful for creating complex and diverse molecular architectures . The presence of the sulfonyl group and the 1,3,4-oxadiazole ring can also influence the reactivity towards nucleophiles and electrophiles, which is essential for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these sulfone derivatives are determined by their molecular structure. The presence of the difluorophenyl group and the isopropyl group can affect the compound's lipophilicity, which is crucial for its biological activity and solubility. The 1,3,4-oxadiazole ring contributes to the compound's stability and electronic properties, which can be analyzed through IR spectroscopy and other analytical methods . The antibacterial bioassays of these compounds indicate that they exhibit promising in vitro antibacterial activities, which is a critical aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Compounds with a similar structure have been evaluated for antibacterial potential. For instance, derivatives of 1,3,4-oxadiazole nucleus bearing azinane and piperidine heterocyclic cores have shown moderate inhibitory activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Potential Against Alzheimer's Disease
- Derivatives similar to the chemical structure have been synthesized for potential use in Alzheimer’s disease treatment. These compounds showed promise in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).
Anticancer Properties
- Some studies have focused on synthesizing propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure for evaluation as anticancer agents. These compounds have shown potential, although further studies, especially in vivo, are required to confirm their effectiveness (Rehman et al., 2018).
Enzyme Inhibition
- Research into similar compounds has explored their potential for enzyme inhibition. For example, derivatives containing 1,3,4-oxadiazole and piperidine moieties have been tested for butyrylcholinesterase (BChE) enzyme inhibition, which is relevant in neurodegenerative disorders (Khalid et al., 2016).
Molecular Docking Studies
- These compounds have also been subjected to molecular docking studies to determine their binding affinities and orientations in relation to target proteins, further highlighting their potential in drug design (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c1-10(2)15-19-20-16(24-15)11-5-7-21(8-6-11)25(22,23)14-4-3-12(17)9-13(14)18/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOINTWKREEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)
![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)